Methyl 2-fluoro-3-methoxyprop-2-enoate
Description
Methyl 2-fluoro-3-methoxyprop-2-enoate is a fluorinated unsaturated ester with the molecular formula C₇H₆F₂O₃ (exact mass: 134.0368) and a molecular weight of 146.15 g/mol . Its structure features a methyl ester group, a fluorine atom at the 2-position, and a methoxy group at the 3-position of a prop-2-enoate backbone. This compound is cataloged under CAS number 274-09-9 and is utilized in synthetic chemistry as a building block for more complex molecules, particularly in pharmaceutical and agrochemical research . The fluorine atom introduces significant electronegativity, influencing reactivity and stability, while the methoxy group contributes steric and electronic effects.
Properties
CAS No. |
834883-98-6 |
|---|---|
Molecular Formula |
C5H7FO3 |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
methyl 2-fluoro-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7FO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |
InChI Key |
GEYVOMKNBOZKKB-UHFFFAOYSA-N |
SMILES |
COC=C(C(=O)OC)F |
Canonical SMILES |
COC=C(C(=O)OC)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-3-methoxyprop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of (Z)-2-fluoro-3-methoxyprop-2-enoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-2-fluoro-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it possesses a broad spectrum of activity, making it a potential candidate for developing new antimicrobial agents.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiadiazole derivatives and their evaluation against resistant bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant pathogens .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study:
In vitro studies conducted on human cancer cell lines revealed that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide significantly reduced cell viability and promoted apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for further development in cancer therapeutics .
Agricultural Applications
1. Pesticidal Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been explored as a pesticide due to its efficacy in controlling phytopathogenic fungi and insects.
Case Study:
Research published in agricultural journals indicated that this compound exhibited strong fungicidal activity against common plant pathogens such as Fusarium and Botrytis. Field trials demonstrated that it effectively reduced disease incidence in crops while maintaining safety for beneficial insects .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant activity against resistant bacteria; induces apoptosis in cancer cells |
| Agricultural Science | Pesticide for controlling fungal diseases | Effective against Fusarium and Botrytis; safe for beneficial insects |
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-methoxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and specificity, while the ester group may undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Methyl 2-fluoro-3-methoxyprop-2-enoate and analogous compounds:
Key Observations:
Substituent Effects: The fluorine in this compound enhances electrophilicity at the α,β-unsaturated ester compared to the chlorine in the benzoate derivative from , which may increase resistance to hydrolysis but reduce reactivity in radical reactions.
Steric and Electronic Profiles: The phenyl group in Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate adds steric bulk, which could hinder nucleophilic attack at the β-position, unlike the less bulky methoxy group in the target compound. Methyl 2-hexenoate , lacking electronegative substituents, exhibits lower polarity and higher hydrophobicity, making it more suitable for lipid-based applications.
Molecular Weight and Applications: Higher molecular weight compounds like the chlorinated benzoate derivative (379.80 g/mol) are typically used in pharmaceuticals due to their complex functionalization, whereas this compound’s lower weight (146.15 g/mol) favors roles in intermediate synthesis.
Physicochemical Properties
- Boiling Points/Solubility: Fluorine’s electronegativity increases the boiling point and water solubility of this compound compared to Methyl 2-hexenoate , which is more lipophilic.
- Spectroscopic Profiles: The fluorine atom in the target compound produces distinct ¹⁹F NMR shifts (~-120 to -150 ppm) , absent in non-fluorinated analogs like Methyl 2-hexenoate.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-fluoro-3-methoxyprop-2-enoate, and how can reaction conditions be optimized for yield and purity?
Answer:
this compound can be synthesized via esterification of the corresponding carboxylic acid or through conjugate addition strategies. Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or enzymatic methods for regioselective esterification.
- Temperature control : Maintaining temperatures below 80°C to prevent decomposition of the fluoro and methoxy substituents.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
Purification via fractional distillation or preparative HPLC is critical to isolate the compound from byproducts like unreacted starting materials or hydrolyzed esters .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the fluorine substituent’s position, while ¹H/¹³C NMR resolves methoxy and ester group configurations.
- X-ray Crystallography : Tools like SHELX refine crystal structures by analyzing diffraction data, resolving bond angles, and validating stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: 134.0368 g/mol) and fragmentation patterns .
Advanced: How can researchers address contradictions in crystallographic data, such as ambiguous bond lengths or thermal parameters?
Answer:
Discrepancies in crystallographic data often arise from disorder or twinning. Strategies include:
- Refinement with SHELXL : Iterative refinement using constraints for fluorine atoms, which exhibit high thermal motion due to their electronegativity .
- Validation tools : Programs like PLATON or ORTEP-3 visualize anisotropic displacement parameters and hydrogen-bonding networks to identify outliers .
- Complementary techniques : Pairing X-ray data with DFT calculations to validate geometric parameters and electronic environments .
Advanced: What hydrogen-bonding patterns govern the solid-state packing of this compound, and how do they influence reactivity?
Answer:
The compound’s crystal lattice is stabilized by weak C–H···O and C–F···H interactions. Graph set analysis (as per Etter’s rules) reveals:
- Dimer formation : Methoxy oxygen acts as a hydrogen-bond acceptor, forming R₂²(8) motifs with adjacent methyl groups.
- Fluorine interactions : The fluorine atom participates in C–F···H–C contacts, contributing to layered packing .
These interactions may sterically hinder nucleophilic attack at the α,β-unsaturated ester, impacting reactivity in Michael addition reactions .
Advanced: How do structural modifications in analogs (e.g., halogen or substituent position) affect the compound’s electronic properties and bioactivity?
Answer:
Comparative studies of analogs highlight structure-activity relationships (SAR):
Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the α,β-unsaturated ester, enhancing reactivity in cycloadditions. Methoxy groups improve solubility but reduce metabolic stability .
Advanced: What computational methods are recommended to predict the kinetic stability of this compound under varying pH conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous solutions at pH 2–12 to identify labile bonds.
- DFT Calculations : Calculate Fukui indices to predict nucleophilic/electrophilic sites susceptible to degradation.
- pKa Prediction : Software like MarvinSketch estimates the protonation state of the ester and methoxy groups, guiding storage conditions .
Basic: How can researchers mitigate hazards during the handling of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
